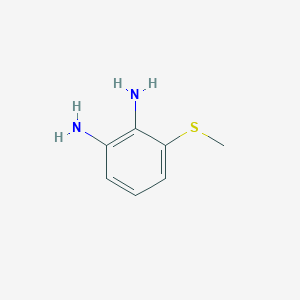
3-(Methylthio)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)benzene-1,2-diamine is an organic compound with the molecular formula C7H10N2S It is a derivative of benzene, featuring two amino groups (-NH2) and a methylthio group (-SCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)benzene-1,2-diamine typically involves the reaction of 3-(methylthio)aniline with nitrous acid, followed by reduction. The process can be summarized as follows:
Diazotization: 3-(Methylthio)aniline is treated with nitrous acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of reducing agents like sodium borohydride. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amino groups or the methylthio group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amino groups or methylthio groups.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(Methylthio)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(Methylthio)benzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: Similar structure but lacks the methylthio group.
m-Phenylenediamine: Similar structure but with amino groups in different positions.
p-Phenylenediamine: Similar structure but with amino groups in para positions.
Uniqueness
3-(Methylthio)benzene-1,2-diamine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
3-methylsulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H10N2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 |
InChI Key |
MAODRSNVSCQCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


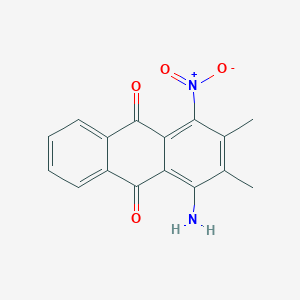
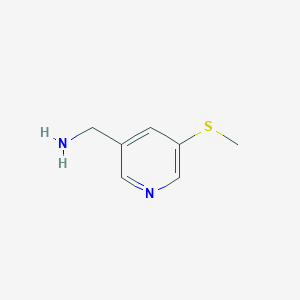


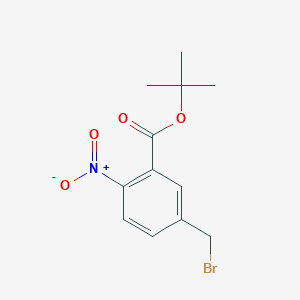



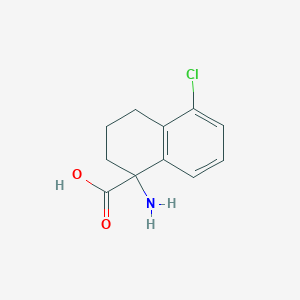
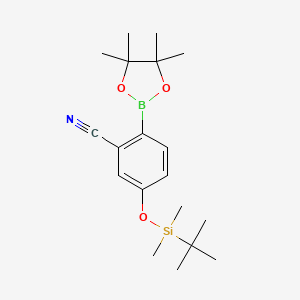

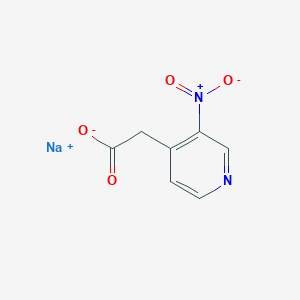
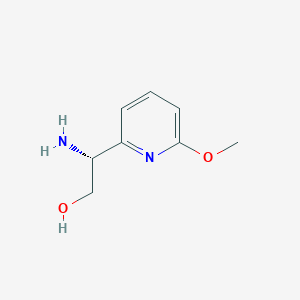
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)
